![molecular formula C17H26N2O2 B1478487 Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate CAS No. 2098122-37-1](/img/structure/B1478487.png)
Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate
Overview
Description
Scientific Research Applications
Hydrogen Bonding and Structural Analysis
One study focuses on the hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners. The research on crystals of similar compounds highlights the importance of dipole orientation and hydrogen bonding in determining molecular stacking and structural properties (Baillargeon, Lussier, & Dory, 2014).
Synthetic Applications
Another study outlines a rapid synthetic method for an important intermediate that is structurally similar to "Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate." This method is crucial for the synthesis of biologically active compounds, demonstrating the compound's role in the pharmaceutical industry (Zhao, Guo, Lan, & Xu, 2017).
Drug Intermediates and Chemical Synthesis
Efficient synthesis processes for important drug intermediates starting from itaconic acid ester were developed, highlighting the compound's utility in producing pharmacologically relevant materials in a cost-efficient and environmentally friendly manner (Geng Min, 2010).
Crystallographic and Structural Insights
Studies on similar pyrrolidinone compounds provide insights into molecular conformation and the implications of different substituents on molecular interactions and structural stability. This knowledge is instrumental in designing molecules with desired physical and chemical properties for various applications (Mohammat et al., 2008).
Photocatalyzed Amination
Research demonstrates the utility of photocatalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, for constructing diverse chemical structures under mild conditions. This method broadens the applications of photocatalyzed protocols in synthesizing complex molecules (Wang et al., 2022).
properties
IUPAC Name |
tert-butyl N-[4-(4-ethylphenyl)pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-12-6-8-13(9-7-12)14-10-18-11-15(14)19-16(20)21-17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWKGZOOXVZJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(4-ethylphenyl)pyrrolidin-3-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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